1-(4-Butoxyphenyl)ethanone CAS number 5736-89-0
1-(4-Butoxyphenyl)ethanone CAS number 5736-89-0
An In-depth Technical Guide to 1-(4-Butoxyphenyl)ethanone (CAS No. 5736-89-0)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-Butoxyphenyl)ethanone, a key chemical intermediate with significant applications in synthetic chemistry and drug development. We will delve into its fundamental physicochemical properties, explore its primary synthesis route via Friedel-Crafts acylation with a detailed mechanistic explanation, and present robust analytical methodologies for its characterization and quality control. Furthermore, this guide will illuminate its applications as a versatile building block in the synthesis of pharmacologically active molecules and outline essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.
Introduction and Physicochemical Profile
1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone characterized by a butoxy group and an acetyl group attached to a benzene ring at the para position.[1] This structure makes it a valuable intermediate, offering multiple reactive sites for further chemical modification. The butoxy group significantly influences the molecule's lipophilicity, a critical parameter in drug design, while the ketone functionality serves as a versatile handle for a wide array of chemical transformations.
Core Properties
A summary of the essential physicochemical properties of 1-(4-Butoxyphenyl)ethanone is presented below, compiled from authoritative chemical databases.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 5736-89-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | 1-(4-butoxyphenyl)ethanone | [1] |
| Synonyms | 4'-Butoxyacetophenone, p-Butoxyacetophenone | [1][3][5] |
| Appearance | Colorless to light yellow liquid or solid | [6] |
| Melting Point | 25-27 °C | [2] |
| Boiling Point | 302-304 °C (lit.) | [2] |
| Density | 1.017 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.531 (lit.) | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
Synthesis Pathway and Mechanistic Insight: Friedel-Crafts Acylation
The most common and industrially scalable method for synthesizing 1-(4-Butoxyphenyl)ethanone is the Friedel-Crafts acylation of butoxybenzene.[7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of butoxybenzene.
The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to generate a highly reactive electrophile, the acylium ion, from an acylating agent like acetyl chloride or acetic anhydride.[7][8] The butoxy group is an ortho-, para-directing activator; however, due to steric hindrance from the bulky butoxy group, the para-substituted product, 1-(4-Butoxyphenyl)ethanone, is the major product formed.
Reaction Mechanism
The mechanism proceeds through three primary steps:
-
Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the acylating agent (acetyl chloride), leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This ion is a potent electrophile.[7]
-
Electrophilic Attack: The π-electron system of the butoxybenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[7]
-
Deprotonation and Aromaticity Restoration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product.[8]
Caption: Mechanism of Friedel-Crafts Acylation for synthesizing 1-(4-Butoxyphenyl)ethanone.
Laboratory Synthesis Protocol
This protocol describes a self-validating system for the synthesis of 1-(4-Butoxyphenyl)ethanone.
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Add butoxybenzene (1.0 eq) to the dropping funnel. Separately, prepare a solution of acetyl chloride (1.1 eq) in DCM.
-
Acylation: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, add the butoxybenzene dropwise over 1 hour.
-
Reaction Monitoring (QC): Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the butoxybenzene starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a clear oil or low-melting solid.
-
Validation: Confirm product identity and purity using the analytical methods described in the next section. Expected yield: 80-90%.
Structural Elucidation and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Butoxyphenyl)ethanone.
Spectroscopic Data
The following table summarizes the expected spectral data for structural confirmation.
| Technique | Expected Peaks / Signals | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.0 (t, 2H), ~2.5 (s, 3H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H) | Aromatic protons adjacent to C=O (d), aromatic protons adjacent to O-CH₂ (d), O-CH₂ protons (t), CO-CH₃ protons (s), O-CH₂-CH₂ protons (m), CH₂-CH₃ protons (m), terminal CH₃ protons (t). |
| IR Spectroscopy (Neat) | ~1680 cm⁻¹ (strong), ~1605, 1575 cm⁻¹ (medium), ~1260 cm⁻¹ (strong), ~2960-2870 cm⁻¹ (medium) | C=O (ketone) stretch, C=C (aromatic) stretches, C-O (ether) stretch, C-H (aliphatic) stretches.[1] |
| Mass Spectrometry (EI) | m/z 192 (M⁺), 177, 135 (base peak) | Molecular ion, loss of CH₃, loss of C₄H₉O (butoxy group). |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument.
Chromatographic Purity Assessment: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthesized compounds and for pharmacokinetic studies.[5]
Caption: Standard workflow for purity analysis of 1-(4-Butoxyphenyl)ethanone by HPLC.
Step-by-Step HPLC Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[5] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[5] A common starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm or 275 nm, where the aromatic ketone shows strong absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10-20 µL of the sample.
-
Data Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for drug development applications.[9]
Applications in Research and Drug Development
The molecular architecture of 1-(4-Butoxyphenyl)ethanone makes it an attractive starting material for the synthesis of biologically active compounds. Acetophenone derivatives, in general, are recognized as important precursors in the synthesis of various drugs.[10]
-
Scaffold for Bioactive Molecules: The compound serves as a scaffold that can be elaborated into more complex structures. The ketone can be reduced to an alcohol, converted to an oxime, or used in condensation reactions (e.g., chalcone synthesis) to build larger molecular frameworks.[11]
-
Modulation of Pharmacokinetic Properties: The n-butoxy group provides a degree of lipophilicity that can be advantageous for membrane permeability and oral bioavailability of derivative drug candidates.
-
Intermediate for API Synthesis: It is a key starting material for various active pharmaceutical ingredients (APIs). While specific public-domain examples directly linking this compound to a marketed drug are sparse, its structural motifs are present in many classes of compounds investigated for antimicrobial, anti-inflammatory, and cytotoxic activities.[12][13] For instance, related acetophenone derivatives are key starting materials for antipsychotic drugs like Iloperidone.[14]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling 1-(4-Butoxyphenyl)ethanone.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards:[1]
| Hazard Class | GHS Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
Recommended Handling and Storage
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles.[2] Avoid contact with skin and eyes and avoid breathing vapors.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.
Conclusion
1-(4-Butoxyphenyl)ethanone (CAS: 5736-89-0) is a fundamentally important chemical intermediate with a well-defined synthesis and clear analytical profile. Its utility is primarily driven by its versatile chemical structure, which allows for straightforward modification into more complex molecules. For professionals in drug discovery and development, this compound represents a valuable building block for creating novel therapeutic agents, offering a desirable balance of reactivity and lipophilicity. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in a research and development setting.
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